N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-21-12-13(11-19-21)18-5-2-14(26-18)6-7-20-27(22,23)15-3-4-16-17(10-15)25-9-8-24-16/h2-5,10-12,20H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYQWCIGJXRYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the kinase p70S6Kβ . This kinase plays a crucial role in cell growth and proliferation by regulating the synthesis of proteins necessary for cell cycle progression.
Mode of Action
The compound interacts with its target kinase by binding to it, thereby inhibiting its activity. This interaction results in a decrease in protein synthesis, which can lead to a slowdown in cell growth and proliferation.
Biochemical Pathways
The inhibition of the kinase p70S6Kβ affects the mTOR signaling pathway, which is responsible for regulating cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription. By inhibiting this pathway, the compound can exert its therapeutic effects.
Pharmacokinetics
It is known that the compound has significant activity on its target kinase, suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is a decrease in cell growth and proliferation due to the inhibition of protein synthesis. This can potentially be used to treat conditions characterized by excessive cell growth and proliferation.
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C17H16N3O2S
- Molecular Weight : 332.39 g/mol
- CAS Number : 2640818-21-7
The structural features include a benzodioxine core linked to a thiophene and pyrazole moieties, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often target specific kinases and enzymes involved in cellular signaling pathways. Notably, the compound may interact with:
- p70S6Kβ : A kinase involved in protein synthesis and cell growth.
- Nicotinamide phosphoribosyltransferase (NAMPT) : An enzyme implicated in NAD+ biosynthesis, crucial for cellular metabolism.
These interactions suggest potential roles in modulating metabolic pathways and influencing cell proliferation.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a structurally related compound .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HCT-116 (Colon) | Related Compound | 6.2 |
| T47D (Breast) | Related Compound | 27.3 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Preliminary findings suggest activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Study on Antiviral Activity
A study exploring the antiviral properties of structurally similar compounds indicated that they could inhibit viral replication effectively. Although the specific activity of this compound was not detailed, the structural similarities provide a basis for hypothesizing its potential efficacy against viral pathogens .
Inhibition of Metabolic Enzymes
Research has shown that related compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests possible applications in treating conditions like Alzheimer's disease or other cognitive disorders .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties, acting as bacteriostatic agents by inhibiting folate synthesis in bacteria. This compound may exhibit similar mechanisms, making it a candidate for further research in antibiotic development.
Carbonic Anhydrase Inhibition
Recent studies suggest that compounds similar to N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can act as inhibitors of carbonic anhydrase enzymes. This action has implications in treating conditions like glaucoma and epilepsy, where modulation of acid-base balance is crucial.
Antileishmanial Activity
Preliminary findings indicate potential antileishmanial effects against Leishmania donovani, the causative agent of visceral leishmaniasis. Further exploration could lead to novel treatments for this neglected tropical disease.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of sulfonamide derivatives, including compounds structurally related to this compound. Results demonstrated significant antibacterial activity against various strains of Escherichia coli and Staphylococcus aureus.
Case Study 2: Carbonic Anhydrase Inhibition
Research focused on sulfonamides indicated that certain derivatives effectively inhibit carbonic anhydrase isoforms. The structure–activity relationship (SAR) studies revealed that modifications to the pyrazole ring enhanced inhibitory potency, suggesting pathways for optimizing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₂₄H₂₆FN₃O₅S
- Key Features :
- Fluorophenyl-piperazine substituent (common in serotonin/dopamine receptor ligands).
- Furyl group instead of thiophene.
- Comparison :
Building Block from :
2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amino}ethan-1-ol hydrochloride
- Key Features: Benzodioxine core with an ethanolamine side chain.
- Simpler structure may improve synthetic accessibility but limit target engagement .
Thiophene-Containing Analogues
Quinolone Derivatives from :
- Examples: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones. N-[2-(5-methylthio-thiophen-2-yl)-2-oximinoethyl] derivatives.
- Key Features: Bromo or methylthio substituents on thiophene. Quinolone core with piperazine side chains.
- Comparison :
Thiophen-2-yl Ethylamine Derivatives from :
- Examples :
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine.
- Key Features :
- Dual thiophene-ethyl chains linked to a tetrahydronaphthalene amine.
- Comparison :
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent Impact :
- The methylpyrazole in the target compound may confer metabolic stability over bromo/methylthio groups in ’s analogues, which are prone to oxidative degradation .
- The benzodioxine sulfonamide core is critical for hydrogen-bonding interactions with enzymes or receptors, as seen in related compounds .
Synthetic Considerations :
- The thiophene-ethyl linker in the target compound could be synthesized via methods similar to those in , which employ nucleophilic substitutions or coupling reactions .
Unresolved Questions :
- The exact biological targets (e.g., carbonic anhydrase vs. GPCRs) and pharmacokinetic profiles remain speculative without experimental data.
Preparation Methods
Chlorosulfonation Using Vilsmeier Reagent
A patented method employs a Vilsmeier reagent (sulfuryl chloride and dimethylformamide) for direct chlorosulfonation of 2,3-dihydro-1,4-benzodioxine.
Sulfonation Followed by Chlorination
An alternative approach involves sequential sulfonation and chlorination:
-
Sulfonation : React 2,3-dihydro-1,4-benzodioxine with fuming sulfuric acid at 120°C for 4 hours.
-
Chlorination : Treat the sulfonic acid with PCl₅ in refluxing toluene (12 hours, 90% yield).
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Vilsmeier | SO₂Cl₂, DMF | 50°C | 78% |
| Sulfonation/Chlorination | H₂SO₄, PCl₅ | 120°C | 90% |
Preparation of N-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}amine
The amine component is synthesized via a multi-step sequence:
Thiophene Bromination and Suzuki Coupling
-
Bromination :
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React 2-ethylthiophene with NBS (N-bromosuccinimide) in CCl₄ under UV light to yield 5-bromo-2-ethylthiophene (85% yield).
-
-
Suzuki-Miyaura Coupling :
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Combine 5-bromo-2-ethylthiophene (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1).
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Heat at 90°C for 12 hours to afford 5-(1-methyl-1H-pyrazol-4-yl)-2-ethylthiophene (92% yield).
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Nitro Reduction to Primary Amine
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Nitration : Treat 5-(1-methyl-1H-pyrazol-4-yl)-2-ethylthiophene with concentrated HNO₃/H₂SO₄ at 0°C to introduce a nitro group.
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Reduction : Catalytically hydrogenate the nitro intermediate using H₂/Pd-C in ethanol to yield the primary amine (88% yield over two steps).
Sulfonamide Coupling Reaction
The final step involves nucleophilic substitution between the sulfonyl chloride and amine:
Base-Mediated Coupling
-
Procedure :
-
Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.0 eq) and N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}amine (1.1 eq) in anhydrous DCM.
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Add triethylamine (2.5 eq) dropwise at 0°C.
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Stir at room temperature for 6 hours.
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Wash with 1M HCl, dry over MgSO₄, and purify via silica chromatography (75% yield).
-
Coupling Using HATU
For sterically hindered amines, HATU activation improves yields:
-
Mix the sulfonyl chloride (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.
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Add the amine (1.0 eq) and stir at 40°C overnight.
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Isolate the product by precipitation in ice-water (82% yield).
| Method | Base/Catalyst | Solvent | Yield |
|---|---|---|---|
| Triethylamine | Et₃N | DCM | 75% |
| HATU | DIPEA | DMF | 82% |
Purification and Characterization
Chromatographic Purification
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Normal-phase silica chromatography (hexane/EtOAc gradient) removes unreacted starting materials.
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Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity for pharmacological studies.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.84 (s, 1H, pyrazole-H), 7.12 (d, J=8.4 Hz, 1H, benzodioxine-H), 4.34–4.28 (m, 4H, OCH₂CH₂O), 3.91 (s, 3H, N-CH₃).
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HRMS : m/z calculated for C₁₉H₂₀N₃O₄S₂ [M+H]⁺: 434.0924; found: 434.0928.
Reaction Optimization Insights
Solvent Effects
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Core Heterocycle Formation : React thiophene derivatives with pyrazole precursors under reflux in ethanol or DMF (1–2 hours, 70–80°C) to form the thiophene-pyrazole scaffold .
- Sulfonamide Coupling : Use nucleophilic substitution or condensation reactions to attach the benzodioxine-sulfonamide moiety. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) improve efficiency .
- Optimization :
- Solvent polarity (ethanol vs. DMF) affects reaction rates and byproduct formation .
- Monitor purity via TLC (thin-layer chromatography) and confirm structure with -NMR and MS .
Q. 1.2. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) during structural characterization?
Methodological Answer:
- Approach :
- Comparative Analysis : Cross-reference observed NMR shifts with structurally analogous compounds (e.g., pyrazole-thiophene hybrids in or benzodioxine derivatives in ).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. For mass spectrometry, employ high-resolution MS (HRMS) to distinguish isotopic patterns .
- Example : Aromatic protons in the thiophene ring typically resonate at δ 6.8–7.2 ppm, while pyrazole methyl groups appear at δ 3.8–4.2 ppm .
Advanced Research Questions
Q. 2.1. How do electronic and steric effects of the 1-methylpyrazole and benzodioxine moieties influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects :
- The electron-donating methyl group on pyrazole increases electron density at the thiophene-ethyl bridge, enhancing susceptibility to electrophilic attack .
- The sulfonamide group acts as a strong electron-withdrawing group, directing substitution to the benzodioxine ring .
- Steric Effects :
- Bulky substituents on the pyrazole (e.g., methyl) may hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to reduce steric crowding .
Q. 2.2. What computational strategies are recommended to predict binding interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Protocol :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., cyclooxygenase-2 or kinase enzymes).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the sulfonamide group and catalytic residues .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs in and .
Q. 2.3. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Experimental Design :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
- Formulation Adjustments : Improve bioavailability using nanocarriers or prodrug strategies targeting the sulfonamide group .
- Control for Off-Target Effects : Use knockout animal models to isolate specific pathways influenced by the compound .
Methodological Challenges
Q. 3.1. What advanced analytical techniques are critical for distinguishing regioisomers or stereoisomers during synthesis?
Methodological Answer:
- Techniques :
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and mobile phases of hexane/isopropanol (90:10) .
- X-ray Crystallography : Confirm absolute configuration of crystals grown via slow evaporation in ethyl acetate .
- Vibrational Circular Dichroism (VCD) : Differentiate diastereomers by analyzing Cotton effects in the IR spectrum .
Q. 3.2. How can researchers design robust assays to evaluate the compound’s inhibitory effects on enzyme activity?
Methodological Answer:
- Protocol :
- Enzyme Kinetics : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to measure IC values under varying pH and temperature conditions .
- Competitive Binding Assays : Employ surface plasmon resonance (SPR) to quantify binding affinity (K) in real-time .
- Negative Controls : Include known inhibitors (e.g., indomethacin for COX-2) to validate assay specificity .
Data Interpretation and Validation
Q. 4.1. How should researchers validate purity and stability of the compound under long-term storage conditions?
Methodological Answer:
- Stability Testing :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for degradation products (e.g., sulfonic acid derivatives) .
- Mass Balance Analysis : Confirm purity ≥95% using charged aerosol detection (CAD) to quantify non-UV-active impurities .
Q. 4.2. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
Methodological Answer:
- Approach :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients .
- ANOVA with Tukey’s Post Hoc : Compare treatment groups across multiple doses, ensuring p < 0.05 for significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
